1-Bromo-2-phenyl-propene 1-Bromo-2-phenyl-propene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18528607
InChI: InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
SMILES:
Molecular Formula: C9H9Br
Molecular Weight: 197.07 g/mol

1-Bromo-2-phenyl-propene

CAS No.:

Cat. No.: VC18528607

Molecular Formula: C9H9Br

Molecular Weight: 197.07 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-phenyl-propene -

Specification

Molecular Formula C9H9Br
Molecular Weight 197.07 g/mol
IUPAC Name [(E)-1-bromoprop-1-en-2-yl]benzene
Standard InChI InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Standard InChI Key CWQZIGGWSCPOPK-BQYQJAHWSA-N
Isomeric SMILES C/C(=C\Br)/C1=CC=CC=C1
Canonical SMILES CC(=CBr)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

1-Bromo-2-phenyl-propene, systematically named (1-bromo-1-propen-2-yl)benzene, belongs to the class of halogenated alkenes. Its molecular formula C9H9Br\text{C}_9\text{H}_9\text{Br} corresponds to a monobrominated derivative of styrene, with a bromine atom at the allylic position. The compound’s exact mass is 195.989 g/mol, and its IUPAC name reflects the substitution pattern on the propenyl chain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H9Br\text{C}_9\text{H}_9\text{Br}
Molecular Weight (g/mol)197.072
Exact Mass (g/mol)195.989
LogP3.44
HS Code2903 99 9090

The compound’s halogenated nature confers electrophilic reactivity at the bromine-bearing carbon, while the conjugated double bond enables participation in cycloaddition and polymerization reactions.

Synonymous Nomenclature

1-Bromo-2-phenyl-propene is alternatively designated as:

  • (E,Z)-1-bromo-2-phenylpropene

  • 2-bromo-1-methylstyrene

  • 1-bromo-2-phenyl-1-propene

These variants highlight its structural isomerism, particularly the geometric (E/Z) configurations arising from the propenyl substituents.

Synthesis and Manufacturing

Aldol Condensation Route

A patent (CN103739465A) describes a scalable synthesis of structurally related α,β-unsaturated bromoketones via aldol condensation . While this method targets 1,3-diphenyl-2-bromo-2-propene-1-one, analogous steps may apply to 1-bromo-2-phenyl-propene:

  • Aldol Condensation: Benzaldehyde and acetophenone undergo base-catalyzed condensation to form benzylideneacetophenone.

  • Halogenation: Bromine (Br2\text{Br}_2) adds across the double bond of the α,β-unsaturated ketone intermediate.

  • Elimination: Dehydrobromination with a base (e.g., sodium acetate) yields the target bromoalkene .

Critical Reaction Parameters

  • Catalyst: 10% sodium hydroxide in methanol .

  • Temperature: Room temperature for condensation; reflux for elimination.

  • Yield: ~74–85% for analogous bromoalkenes .

Alternative Halogenation Strategies

Physicochemical Properties

Experimental Data Gaps

Despite its well-characterized molecular structure, key physical properties remain undocumented:

PropertyStatus
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
Flash PointNot reported

The absence of these data limits industrial handling guidelines, necessitating extrapolation from structurally similar compounds.

Solubility and Stability

1-Bromo-2-phenyl-propene is expected to exhibit:

  • Solubility: Moderate solubility in chloroform, ethanol, and methanol, akin to brominated aromatics .

  • Stability: Susceptible to light-induced decomposition due to the C-Br bond’s photosensitivity. Storage under inert atmosphere and refrigeration is recommended .

Chemical Reactivity and Applications

Electrophilic Alkylation

The allylic bromide moiety serves as an electrophilic site for nucleophilic substitution (SN_\text{N}2), enabling C-C bond formation with organometallic reagents (e.g., Grignard reagents).

Transition Metal-Catalyzed Couplings

Palladium-catalyzed cross-couplings (Suzuki, Heck) may leverage the vinyl bromide group for constructing biaryl systems or extended π-conjugated structures.

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